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Compound of Interest

3-lodo-6-methoxy-1H-pyrrolo[3,2-
Compound Name:
cJpyridine

Cat. No.: B6594503

An In-Depth Technical Guide to 3-lodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine: A Privileged
Scaffold for Drug Discovery

Introduction

3-lodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is a heteroaromatic compound of significant
interest to the scientific community, particularly those in medicinal chemistry and drug
development. Its structure is built upon a pyrrolo[3,2-c]pyridine core, which is recognized as a
"privileged scaffold" due to its frequent appearance in biologically active molecules.[1][2] The
strategic placement of an iodine atom at the 3-position and a methoxy group at the 6-position
makes this molecule a highly versatile and valuable building block for the synthesis of complex
molecular architectures.[1]

The primary utility of this compound lies in its capacity to serve as a key intermediate in the
generation of diverse chemical libraries for biological screening.[1] The carbon-iodine bond is
particularly amenable to a wide range of metal-catalyzed cross-coupling reactions, allowing for
the efficient introduction of various substituents.[1] This capability is crucial for conducting
detailed structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
The pyrrolo[3,2-c]pyridine framework itself is a component of molecules that have
demonstrated potent activity as kinase inhibitors and anticancer agents, underscoring the
therapeutic potential of its derivatives.[2][3] This guide provides a comprehensive overview of
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its structure, properties, synthesis, and applications for researchers and drug development
professionals.

Physicochemical and Structural Properties

The fundamental properties of 3-lodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine are summarized
below. These data are critical for planning synthetic transformations, purification, and handling.

Property Value Reference
CAS Number 1190315-47-9 [1]
Molecular Formula CsH7IN20 [1]
Molecular Weight 274.06 g/mol [1]

Boiling Point 385.3 £ 37.0 °C at 760 mmHg [1]

Density 1.9+0.1 g/cm3 [1]
Appearance Typically a solid

- 2-8°C, sealed, dry, and
Storage Conditions ) [1]
protected from light

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-lodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is anchored in the
reactivity of its functional groups.

e The lodide at C3: The iodine atom at the 3-position of the pyrrole ring is the molecule's
primary reactive handle. This feature makes it an excellent substrate for a variety of
palladium-catalyzed cross-coupling reactions, including:

o Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-
carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.[1]

o Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which
are valuable in many bioactive compounds.[1]
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o Heck Coupling: Reaction with alkenes.
o Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

The ability to participate in these reactions allows chemists to rapidly diversify the scaffold and
explore the chemical space around the core structure, which is essential for optimizing
biological activity.

e The Methoxy Group at C6: The methoxy group at the 6-position of the pyridine ring offers a
secondary site for modification.[1] While less reactive than the C-I bond, it can be
demethylated to a hydroxyl group, which can then be used for further functionalization, such
as etherification or esterification. This adds another layer of versatility for SAR studies.[1]

A Representative Synthetic Protocol

While a specific, published synthesis for 3-lodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is not
readily available, a plausible and robust synthetic route can be designed based on established
methodologies for constructing the pyrrolo[3,2-c]pyridine scaffold.[2][4] The following protocol is
a representative example intended for experienced synthetic chemists.

Objective: To synthesize 3-lodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step
should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS). The final product's identity and purity must be confirmed by rigorous
analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-
Resolution Mass Spectrometry (HRMS).

Step 1: Synthesis of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine (Intermediate A)

¢ Reaction Setup: To a solution of a suitable precursor, such as 4-nitro-2-bromo-5-
methoxypyridine, in a polar aprotic solvent like DMF, add a vinylating agent (e.g., potassium
vinyltrifluoroborate) and a palladium catalyst (e.g., Pd(dppf)CL2).

» Execution: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen). Heat the
mixture to 80-100 °C and stir until the starting material is consumed, as monitored by
TLC/LC-MS.
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» Workup & Purification: After cooling to room temperature, quench the reaction with water and
extract the product with an organic solvent such as ethyl acetate. The combined organic
layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under
reduced pressure. The resulting crude vinylated intermediate is then subjected to ring-
closing conditions, often involving treatment with an acid or a transition metal catalyst, to
form the pyrrole ring. The resulting intermediate, 6-Methoxy-1H-pyrrolo[3,2-c]pyridine, is
purified by column chromatography on silica gel.

Step 2: lodination to Yield 3-lodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine (Final Product)

o Causality of Reagent Choice: The pyrrole ring is electron-rich and susceptible to electrophilic
substitution. N-lodosuccinimide (NIS) is an effective and relatively mild electrophilic
iodinating agent, making it an excellent choice to selectively install an iodine atom at the
electron-rich C3 position.

o Reaction Setup: Dissolve Intermediate A (6-Methoxy-1H-pyrrolo[3,2-c]pyridine) in a suitable
solvent such as acetonitrile or DMF in a flask protected from light.

o Execution: Cool the solution in an ice bath (0 °C). Add N-lodosuccinimide (NIS) portion-wise.
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring its progress
by TLC/LC-MS until the starting material is fully consumed.

o Workup & Purification: Quench the reaction by adding an aqueous solution of sodium
thiosulfate to consume any remaining NIS. Extract the product with ethyl acetate. Wash the
combined organic layers with water and brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo. The crude product is then purified by silica gel column chromatography
to yield the final product, 3-lodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine.

» Final Validation: The structure and purity of the final compound must be confirmed by *H
NMR, 3C NMR, and HRMS.

Visualization of the Synthetic Pathway

The following diagram illustrates the key transformation in the synthesis of the target
compound.
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6-Methoxy-1H-pyrrolo[3,2-c]pyridine N-lodosuccinimide (NIS) 3-lodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
(Intermediate A) Acetonitrile, 0 °C to RT (Final Product)

Click to download full resolution via product page

Caption: Key iodination step in the synthesis of 3-lodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine.

Applications in Drug Discovery

The true value of 3-lodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is realized in its application as
a foundational element for synthesizing potential therapeutics. The pyrrolopyridine scaffold is a
well-established pharmacophore with a broad spectrum of biological activities.[5][6]

» Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-
binding site of the enzyme. Derivatives of pyrrolo[3,2-c]pyridine have been successfully
developed as potent inhibitors of FMS kinase (CSF-1R), a target implicated in various
cancers and inflammatory diseases.[3] By using the title compound, researchers can readily
synthesize a library of analogues to probe the active site of FMS and other kinases to
develop more potent and selective inhibitors.

o Anticancer Agents: The pyrrolo[3,2-c]pyridine nucleus has been incorporated into
compounds designed to act as tubulin polymerization inhibitors, which are a major class of
anticancer drugs.[2][4] These agents disrupt microtubule dynamics, leading to cell cycle
arrest and apoptosis in cancer cells. The ability to easily modify the C3 position of the
scaffold via cross-coupling reactions is instrumental in optimizing the potency and
pharmacokinetic properties of these potential anticancer agents.[2]

e Neurological and Immunological Agents: The broader class of pyrrolopyridines has been
investigated for a range of activities, including the treatment of diseases related to the
nervous and immune systems.[5] The structural rigidity and synthetic accessibility of the 3-
lodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold make it an attractive starting point for
developing novel agents in these therapeutic areas.

Handling, Storage, and Safety
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Due to its potential biological activity and reactive nature, 3-lodo-6-methoxy-1H-pyrrolo[3,2-
c]pyridine must be handled with appropriate care in a laboratory setting.

» Hazard Classifications: The compound is classified with the following hazard statements:

o

H302: Harmful if swallowed.[1]

[¢]

H315: Causes skin irritation.[1]

[e]

H319: Causes serious eye irritation.[1]

[e]

H335: May cause respiratory irritation.[1]

« Handling Procedures: Use of personal protective equipment (PPE), including safety goggles,
gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-
ventilated fume hood.

o Storage: To ensure stability and longevity, the compound must be stored in a tightly sealed
container under a dry, inert atmosphere, protected from light, and refrigerated at 2-8°C.[1]

Conclusion

3-lodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is more than just a chemical reagent; it is a
strategic tool for innovation in drug discovery. Its value is derived from the combination of a
biologically relevant core scaffold and a synthetically versatile iodinated handle. This allows for
the efficient and systematic development of novel compounds with therapeutic potential against
a range of diseases, most notably cancer and inflammatory disorders. For researchers and
scientists in the pharmaceutical field, this compound represents a key starting point for building
the next generation of targeted therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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